1-(4-Fluorophenyl)but-3-en-2-amine
Description
1-(4-Fluorophenyl)but-3-en-2-amine is a fluorinated secondary amine characterized by a but-3-enyl chain substituted with a 4-fluorophenyl group at the first carbon and an amine group at the second carbon. For instance, compounds like (E)-4-(methylsulfonyl)but-3-en-2-amine (LXIX) are synthesized via multi-step protocols involving carbamate intermediates and amide coupling reactions . The 4-fluorophenyl moiety is a common pharmacophore in drug design due to its electron-withdrawing properties, which enhance binding interactions with biological targets .
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(4-fluorophenyl)but-3-en-2-amine |
InChI |
InChI=1S/C10H12FN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6,10H,1,7,12H2 |
InChI Key |
TYWHLHIQMKAANU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- No direct biological data are available, but such positional changes are known to modulate pharmacokinetic properties .
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS 1159883-03-0):
Replacing fluorine with a trifluoromethyl (-CF₃) group significantly enhances electron-withdrawing effects and lipophilicity. This modification is frequently employed to improve metabolic stability and membrane permeability in covalent inhibitors, as seen in studies on chikungunya virus protease inhibitors .
Modifications to the Aliphatic Chain
(R)-1-(4-Bromo-1-tosyl-1H-indol-3-yl)but-3-en-2-amine :
This compound incorporates a brominated indole ring and a tosyl group, increasing molecular complexity and steric bulk. Such derivatives are often intermediates in the synthesis of bioactive molecules targeting neurological or oncological pathways .- (E)-4-(3-Aminophenyl)-3-buten-1-amine: The substitution of the fluorophenyl group with a 3-aminophenyl moiety introduces a primary amine, altering hydrogen-bonding capabilities. These compounds are explored in patent literature for applications in polymer chemistry and ligand design .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Electronic Effects : Fluorine and trifluoromethyl groups at the para position increase dipole moments and electron-deficient aromatic systems, favoring π-π stacking and hydrophobic interactions in protein binding pockets .
- Biological Activity : Analogs like (4-Fluoro-3-trifluoromethyl-phenyl)-amine derivatives exhibit potent inhibitory activity against enzymes such as chikungunya P2 cysteine protease, highlighting the role of fluorinated groups in covalent inhibitor design .
- Crystallographic Behavior : Hydrogen-bonding patterns in fluorinated amines are critical for crystal engineering. For example, para-substituted fluorophenyl groups often form stable supramolecular architectures via C–H···F interactions .
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